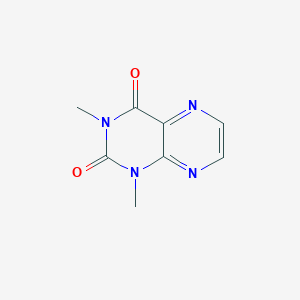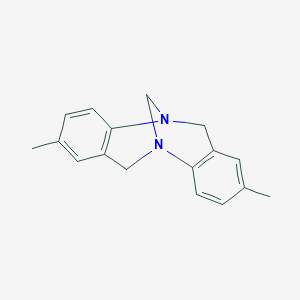
Tetrakis(2,2-dimethylpropyl)plumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(2,2-dimethylpropyl)plumbane, commonly known as TDP, is a chemical compound that has been extensively used in scientific research. It is a lead-based compound that is used in various applications ranging from catalysis to the synthesis of new materials. TDP has gained significant attention due to its unique properties and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of TDP is not well understood. However, it is believed that TDP acts as a Lewis acid catalyst, facilitating the formation of new chemical bonds in various reactions. TDP has been shown to be an effective catalyst in various reactions such as the synthesis of polyesters and the polymerization of lactide.
Effets Biochimiques Et Physiologiques
TDP has not been extensively studied for its biochemical and physiological effects. However, studies have shown that TDP is not toxic to cells and does not cause significant cell death. TDP has also been shown to be biocompatible and can be used in various biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
TDP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. TDP is also an effective catalyst in various reactions, making it an ideal candidate for catalytic studies. However, TDP has some limitations. It is a lead-based compound, which raises concerns about its toxicity and environmental impact. TDP is also relatively expensive, which limits its use in some research applications.
Orientations Futures
There are several future directions for research involving TDP. One potential application is in the synthesis of new materials such as metal-organic frameworks and polymers. TDP can also be used in the development of new catalytic reactions and in the study of reaction mechanisms. Further research is needed to fully understand the biochemical and physiological effects of TDP and to explore its potential applications in biomedicine. Additionally, research is needed to develop more eco-friendly and cost-effective methods for the synthesis of TDP.
Méthodes De Synthèse
The synthesis of TDP involves the reaction between lead acetate and 2,2-dimethylpropylmagnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere of nitrogen or argon gas. The resulting product is a white crystalline powder that is soluble in organic solvents such as toluene and hexane.
Applications De Recherche Scientifique
TDP has been extensively used in scientific research due to its unique properties. It is a highly stable compound that can withstand high temperatures and pressures, making it an ideal candidate for catalytic reactions. TDP has been used in the synthesis of various materials such as polymers, ceramics, and metal-organic frameworks.
Propriétés
Numéro CAS |
13406-13-8 |
|---|---|
Nom du produit |
Tetrakis(2,2-dimethylpropyl)plumbane |
Formule moléculaire |
C20H44Pb |
Poids moléculaire |
492 g/mol |
Nom IUPAC |
tetrakis(2,2-dimethylpropyl)plumbane |
InChI |
InChI=1S/4C5H11.Pb/c4*1-5(2,3)4;/h4*1H2,2-4H3; |
Clé InChI |
OOIWEUIPKCAUQS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C |
SMILES canonique |
CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



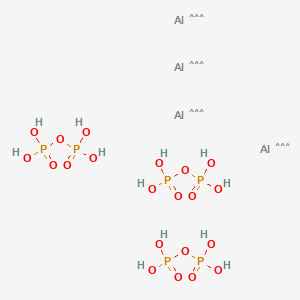
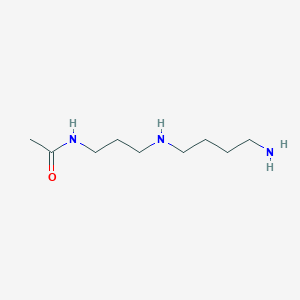
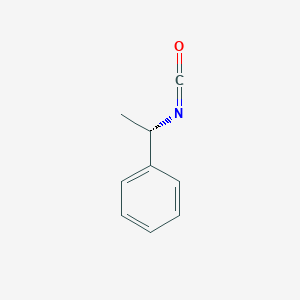
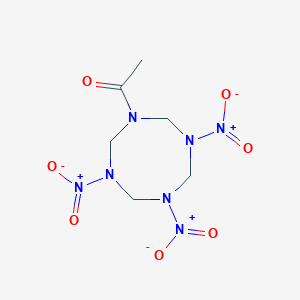
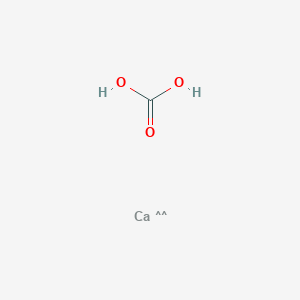
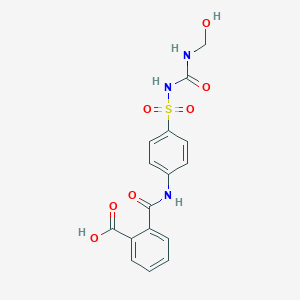
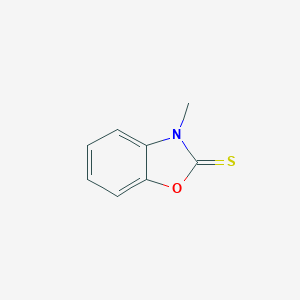
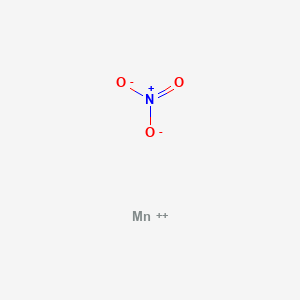
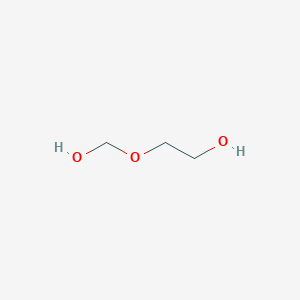
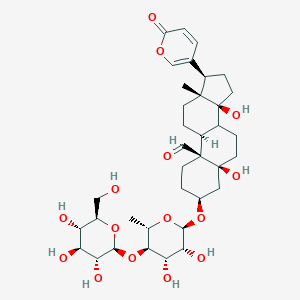
![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)
